Cas no 2034466-59-4 (4-[4-(Pyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine)

4-[4-(Pyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a trifluoromethyl group and a piperazine-linked pyrimidine moiety. This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical research. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the piperazine spacer improves solubility and binding affinity. Its dual pyrimidine framework offers versatility in forming hydrogen bonds and π-stacking interactions, which are critical for targeting biological receptors. This compound is particularly useful in the development of kinase inhibitors and other bioactive molecules, demonstrating potential in medicinal chemistry applications.
4-[4-(Pyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine structure
2034466-59-4 structure
Product Name:4-[4-(Pyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine
CAS No:2034466-59-4
MF:C13H13F3N6
MW:310.277731657028
CID:5467415
Update Time:2025-06-12

4-[4-(Pyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine Chemical and Physical Properties

Names and Identifiers

    • 4-[4-(pyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine
    • 4-(4-pyrimidin-2-ylpiperazin-1-yl)-6-(trifluoromethyl)pyrimidine
    • 4-[4-(Pyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine
    • Inchi: 1S/C13H13F3N6/c14-13(15,16)10-8-11(20-9-19-10)21-4-6-22(7-5-21)12-17-2-1-3-18-12/h1-3,8-9H,4-7H2
    • InChI Key: QZIOWPTWXXXPIN-UHFFFAOYSA-N
    • SMILES: FC(C1=CC(=NC=N1)N1CCN(C2N=CC=CN=2)CC1)(F)F

Computed Properties

  • Exact Mass: 310.11537893 g/mol
  • Monoisotopic Mass: 310.11537893 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 2
  • Complexity: 352
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 310.28
  • XLogP3: 1.8
  • Topological Polar Surface Area: 58

4-[4-(Pyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine Pricemore >>

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Additional information on 4-[4-(Pyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine

Introduction to 4-[4-(Pyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine (CAS No. 2034466-59-4)

4-[4-(Pyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine, identified by its CAS number 2034466-59-4, is a significant compound in the field of pharmaceutical chemistry. This molecule has garnered considerable attention due to its structural features and potential applications in drug development. The presence of a pyrimidine core and a piperazine moiety makes it a promising candidate for various therapeutic interventions.

The compound's structure, featuring a trifluoromethyl group at the 6-position of the pyrimidine ring, enhances its pharmacological properties by influencing metabolic stability and binding affinity. This modification is particularly valuable in medicinal chemistry, as trifluoromethyl groups are known to improve the bioavailability and efficacy of many pharmaceuticals. The combination of these structural elements suggests that 4-[4-(Pyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine may exhibit unique interactions with biological targets, making it a subject of intense research.

In recent years, there has been a growing interest in developing novel compounds that can modulate neurotransmitter systems. The piperazine moiety in this molecule is particularly relevant in this context, as piperazine derivatives are well-known for their ability to interact with serotonin and dopamine receptors. These interactions are crucial for the treatment of neurological and psychiatric disorders. The pyrimidine ring further contributes to the compound's potential by providing a scaffold for further functionalization, enabling the design of molecules with tailored pharmacological profiles.

Recent studies have highlighted the importance of pyrimidine-based compounds in the development of antiviral and anticancer agents. The structural similarity of 4-[4-(Pyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine to known bioactive molecules suggests that it may possess similar therapeutic properties. For instance, pyrimidine derivatives have been shown to inhibit viral replication by interfering with nucleic acid synthesis. Additionally, the trifluoromethyl group can enhance the compound's ability to bind to biological targets, thereby increasing its therapeutic efficacy.

The synthesis of 4-[4-(Pyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the trifluoromethyl group, in particular, necessitates specialized synthetic methodologies to ensure high yield and purity. Advances in synthetic chemistry have made it possible to produce such complex molecules with increasing efficiency, which is crucial for their further development and application.

The pharmacological evaluation of 4-[4-(Pyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine has revealed several promising properties. In vitro studies have demonstrated its ability to interact with various receptors and enzymes, suggesting potential applications in treating a range of diseases. For example, its interaction with serotonin receptors may make it useful in the management of depression and anxiety disorders. Furthermore, its ability to modulate dopamine levels could be beneficial in treating neurodegenerative diseases such as Parkinson's disease.

The compound's potential also extends to the field of oncology. Pyrimidine derivatives have been extensively studied for their antitumor properties, and the structural features of 4-[4-(Pyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine make it a candidate for further investigation in this area. Preclinical studies have shown that similar compounds can inhibit the growth of cancer cells by interfering with key signaling pathways involved in cell proliferation and survival. The trifluoromethyl group may enhance these effects by improving binding affinity and metabolic stability.

In conclusion, 4-[4-(Pyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine (CAS No. 2034466-59-4) is a versatile compound with significant potential in pharmaceutical development. Its unique structural features, including the presence of a pyrimidine core, a piperazine moiety, and a trifluoromethyl group, make it an attractive candidate for further research. Ongoing studies aim to elucidate its pharmacological properties and explore its applications in treating various diseases. As our understanding of molecular interactions continues to grow, compounds like 4-[4-(Pyrimidin-2-yl)piperazin-1-y]l]-6-(trifluoromethyl)pyrimidine are poised to play a crucial role in shaping the future of medicine.

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